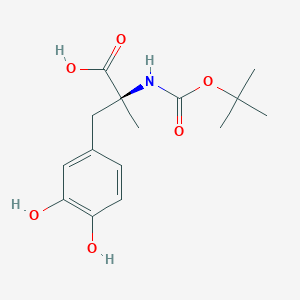![molecular formula C17H15F2NO4 B2802246 [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1004126-79-7](/img/structure/B2802246.png)
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) (5). HDACs and DNMTs are involved in the regulation of gene expression, and their inhibition by this compound can lead to changes in gene expression patterns.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins (2). In neurons, this compound has been shown to protect against oxidative stress and inflammation (3). In addition, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis (5).
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent pharmacological activity, making it a promising candidate for drug development (4). Another advantage is that this compound can be synthesized using various methods, making it readily available for research purposes. However, a limitation is that the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate. One direction is to further investigate the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, research can focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies can investigate the potential of this compound in combination with other pharmacological agents to enhance its therapeutic effects.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Future research can focus on further investigating the mechanism of action, exploring the potential of this compound as a lead compound for drug development, optimizing the synthesis method, and investigating its potential in combination with other pharmacological agents.
Synthesemethoden
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenyl)acetic acid with 2-(3,4-difluoroanilino)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (2). In neuroscience, this compound has been studied for its potential as a neuroprotective agent (3). In drug discovery, this compound has been screened for its potential as a lead compound for the development of new drugs (4).
Eigenschaften
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-12-5-6-14(18)15(19)9-12/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXWHUXLPOMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

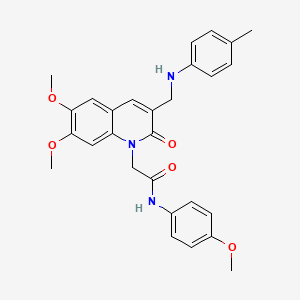
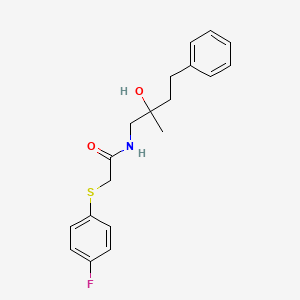
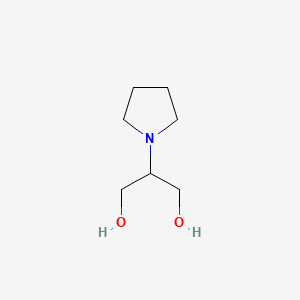
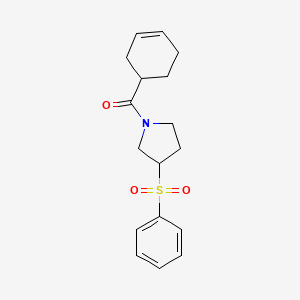
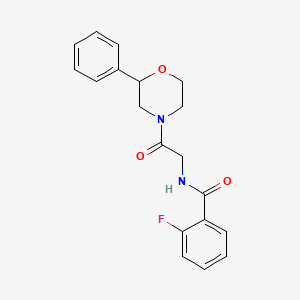
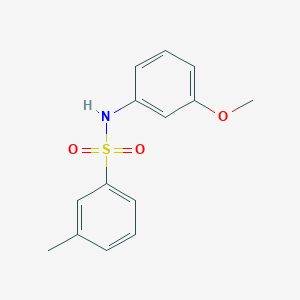
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2802173.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2802176.png)
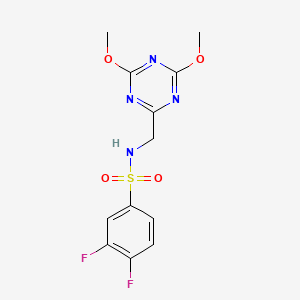
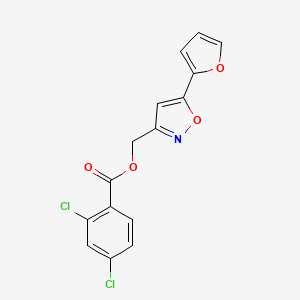
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)

